N-[cyano(phenyl)methyl]benzamide
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Overview
Description
N-[cyano(phenyl)methyl]benzamide is an organic compound with the molecular formula C15H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a cyano group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(phenyl)methyl]benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines in the presence of catalysts. A green and efficient pathway for the preparation of benzamide derivatives is through ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(phenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with other reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, ammonium acetate, and various catalysts. Reaction conditions often involve heating, solvent-free conditions, or the use of ultrasonic irradiation .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridine derivatives, which are obtained through condensation reactions .
Scientific Research Applications
N-[cyano(phenyl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[cyano(phenyl)methyl]benzamide involves its interaction with molecular targets and pathways. The cyano and amide groups in the compound can participate in various biochemical reactions, leading to the formation of biologically active compounds. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[cyano(phenyl)methyl]benzamide include other benzamide derivatives, such as:
Uniqueness
This compound is unique due to the presence of both a cyano group and a phenylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
5692-26-2 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[cyano(phenyl)methyl]benzamide |
InChI |
InChI=1S/C15H12N2O/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,(H,17,18) |
InChI Key |
NBZAGKIQCHKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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